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Compound of Interest

Compound Name:
(R)-2-(1-hydroxyethyl)pyrimidin-5-

ol

CAS No.: 1460321-45-2

Cat. No.: B2568435

Get Quote

Introduction & Physicochemical Profiling
(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a polar, amphoteric pharmaceutical intermediate. Its

structural duality—containing a basic pyrimidine core and an acidic phenolic moiety—requires

precise pH control during analysis to prevent peak tailing and retention time shifts.

Furthermore, the single chiral center at the hydroxyethyl side chain necessitates a robust

enantioselective method to quantify the (S)-enantiomer impurity.
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Property Value (Est.) Analytical Implication

Formula C₆H₈N₂O₂ MW = 140.14 Da

LogP ~0.24

Highly polar; requires high

aqueous content or

HILIC/Polar-embedded

phases.

pKa (Acid) ~6.5 (Phenolic OH)

Mobile phase pH must be <

4.5 to keep the phenol

protonated (neutral).

pKa (Base) ~1.5 (Pyrimidine N)
At pH < 2, the ring protonates;

at pH > 3, it is neutral.

UV Max 260–270 nm

Pyrimidine

transition provides strong

detection.

PART 1: Achiral Purity Method (RP-UPLC)
Objective: Quantify chemical purity and separate synthetic impurities (e.g., 2-acetylpyrimidin-5-

ol).

Method Design Rationale
Due to the low LogP (0.24), standard C18 columns may suffer from "phase collapse" or poor

retention. We utilize a Polar-Embedded C18 or T3-type bonding to ensure retention of the polar

analyte while using 100% aqueous start conditions.

Buffer Selection: A pH of 3.0 (Ammonium Formate) is chosen.

Why? At pH 3.0, the phenolic OH (pKa 6.5) is neutral, and the pyrimidine N (pKa 1.5) is

mostly neutral. This prevents ionic interaction with residual silanols and ensures sharp peak

shape.
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Instrument: UPLC H-Class or equivalent (Binary Pump).

Column: Waters HSS T3, 1.8 µm, 2.1 x 100 mm (or Agilent Zorbax SB-Aq).

Column Temp: 40°C.

Detection: UV at 265 nm (Reference 360 nm).

Flow Rate: 0.4 mL/min.

Mobile Phase:

A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2]

B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) %A %B Curve Description

0.00 98 2 Initial
Load & Retain
Polar Analyte

1.00 98 2 6 Isocratic Hold

6.00 70 30 6

Elute Main Peak

& Polar

Impurities

8.00 5 95 6
Wash Lipophilic

Impurities

| 9.50 | 98 | 2 | 1 | Re-equilibration |

Sample Prep: Dissolve 0.5 mg/mL in Water:MeOH (90:10). Note: High organic diluents will

cause peak breakthrough.
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Objective: Quantify the (S)-enantiomer down to 0.1% levels.

Method Design Rationale
Traditional Normal Phase (Hexane/EtOH) is often poor for pyrimidines due to solubility issues.

Supercritical Fluid Chromatography (SFC) is superior here. The alcohol group interacts well

with Amylose-based selectors.

Screening Hit: Chiralpak IA or AD-H usually works for secondary alcohols. However, for polar

pyrimidines, Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) often provides better

resolution due to hydrogen bonding capabilities of the chlorinated selector.

Detailed Protocol
Technique: UPC² / SFC.

Column: Chiralpak IC-3, 3.0 µm, 4.6 x 150 mm.

Co-Solvent (B): Methanol with 0.1% Isopropylamine (IPA adds basicity to sharpen the

pyrimidine peak).

Mobile Phase A: CO₂ (SFC Grade).

Back Pressure: 2000 psi (138 bar).

Temperature: 40°C.

Isocratic Conditions:

Flow: 3.0 mL/min.

Composition: 20% B / 80% A.

Run Time: 8.0 minutes.

Expected Performance:

(S)-Enantiomer RT: ~3.2 min
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(R)-Enantiomer RT: ~4.5 min

Resolution (

): > 3.0

PART 3: LC-MS/MS Quantification (Trace Analysis)
Objective: Bioanalytical quantification in plasma or trace genotoxic impurity analysis.

Mass Spectrometry Parameters
Ionization: ESI Positive Mode (M+H)⁺.

Source Temp: 500°C.

Capillary Voltage: 1.5 kV.

MRM Transitions:

Analyte
Precursor
(m/z)

Product
(m/z)

Cone (V)
Collision
(eV)

Mechanism

Target (R-

OH)
141.1 123.1 25 18

Loss of H₂O
(-18)

Target

(Quant)
141.1 96.1 25 28

Loss of

C₂H₄O (Side

chain

cleavage)

| IS (d3-Analog) | 144.1 | 126.1 | 25 | 18 | Deuterated Internal Standard |

Visualization of Workflows
Method Development Decision Tree
This diagram illustrates the logic flow for selecting the optimal stationary phase based on the

amphoteric properties of the analyte.
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Analyte: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol
LogP ~0.24 | pKa ~1.5, 6.5

Solubility Check
(Water/MeOH)

Separation Mode Selection

Reverse Phase (RP)
For Chem. Purity

Chiral SFC/NP
For Enantiomers

Column: HSS T3 / Polar C18
(Retains polar analytes)

Column: Chiralpak IC
(Chlorinated Cellulose)

MP: 10mM NH4HCO2 (pH 3.0)
Keeps Phenol Neutral

ICH Q2 Validation
(Specificity, LOQ, Linearity)

MP: CO2 + MeOH (20%)
Add 0.1% Amine

Click to download full resolution via product page

Caption: Analytical decision matrix prioritizing polar retention for RP-HPLC and hydrogen-

bonding interactions for Chiral SFC.

Impurity Fate Map
Understanding potential degradation products is vital for "Specificity" validation.
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(R)-Target
(Alcohol)

Impurity A
(Ketone)

Oxidation
(-2H)

Impurity B
(N-Oxide)

Oxidation
(+O)

(S)-Enantiomer

Racemization
(Acid/Heat)

Click to download full resolution via product page

Caption: Potential degradation pathways. Impurity A (Ketone) is the primary oxidative

degradant.

Validation Protocol (ICH Q2 Aligned)
To ensure the method is "Trustworthy" and "Self-Validating," perform the following:

Specificity (Stress Testing)
Subject the sample to stress conditions to demonstrate that the method can separate the main

peak from degradants.

Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Watch for pyrimidine ring opening).

Oxidation: 3% H₂O₂, RT, 4 hours. (Expect N-oxide or Ketone formation).

Acceptance Criteria: Peak purity (via PDA) > 99.0% for the main peak.

Linearity & Range
Range: 0.1% (LOQ) to 120% of target concentration.

Points: 5 concentration levels minimum.
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Acceptance:

.

Robustness (Self-Validating Step)
Deliberately vary parameters to prove reliability:

pH: ± 0.2 units (Critical for this amphoteric molecule).

Column Temp: ± 5°C.

Flow Rate: ± 10%.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Peak Tailing
Interaction between Pyrimidine

N and Silanols.

Increase buffer strength

(20mM) or add 0.1% TEA if

using high pH. Ensure

T3/Shield columns are used.

RT Shift
pH instability affecting Phenolic

OH ionization.

Verify mobile phase pH is < 4.5

(buffer capacity is key).

Split Peaks
Sample solvent too strong

(e.g., 100% MeOH).

Dissolve sample in Mobile

Phase A or <10% Organic.

Chiral Co-elution Inadequate interaction time.

Lower SFC Back Pressure to

1500 psi or reduce % Co-

solvent.

References
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and

Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith

Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, 2007.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fdatabase.ich.org%2Fsites%2Fdefault%2Ffiles%2FQ2%2528R1%2529%2520Guideline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2568435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[3] Link

Toribio, L., et al. "Chiral separation of enantiomers of antifungal drugs by Supercritical Fluid
Chromatography." Journal of Chromatography A, 2006.
Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.
(Standard text for gradient design).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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